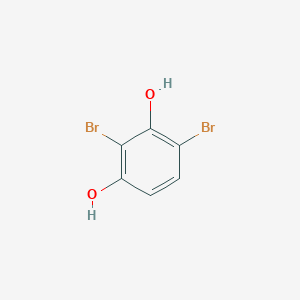

2,4-Dibromobenzene-1,3-diol

Description

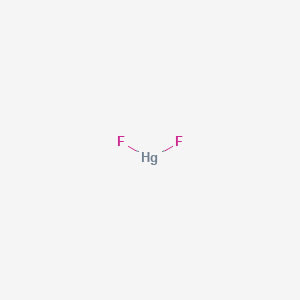

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBVPWXWXQOUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284363 | |

| Record name | 2,4-Dibromobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18011-67-1 | |

| Record name | 2,4-Dibromoresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018011671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC36933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dibromobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIBROMORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6590457FP4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,4-Dibromobenzene-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4-Dibromobenzene-1,3-diol, a halogenated aromatic compound with applications in organic synthesis and as a building block for more complex molecules. This document provides a comprehensive overview of a primary synthetic route, including detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

This compound, also known as 2,4-dibromoresorcinol, is a disubstituted phenol derivative. The introduction of two bromine atoms onto the resorcinol scaffold significantly alters its chemical properties, making it a versatile intermediate for the synthesis of various organic compounds, including potential pharmaceutical agents and functional materials. The ortho and para positioning of the bromine atoms to the hydroxyl groups influences the reactivity of the aromatic ring and provides specific sites for further functionalization.

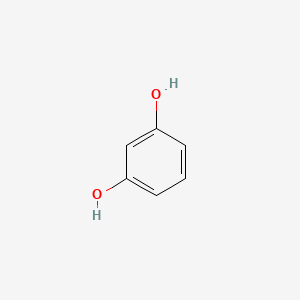

This guide focuses on the direct electrophilic bromination of resorcinol, a common and effective method for the preparation of this compound.

Synthetic Pathway

The primary route for the synthesis of this compound is the direct bromination of resorcinol (benzene-1,3-diol) using molecular bromine in a suitable solvent, typically a polar protic solvent like glacial acetic acid. The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing, leading to the substitution of bromine at the 2 and 4 positions.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures for the bromination of phenolic compounds.

3.1. Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Resorcinol | Reagent Grade, 99% |

| Bromine | Reagent Grade, 99.5% |

| Glacial Acetic Acid | ACS Grade |

| Sodium Bicarbonate | Saturated Aqueous Solution |

| Diethyl Ether | Anhydrous |

| Magnesium Sulfate | Anhydrous |

| Round-bottom flask | 250 mL |

| Dropping funnel | 100 mL |

| Magnetic stirrer | - |

| Ice bath | - |

| Rotary evaporator | - |

| Buchner funnel | - |

| Glassware for extraction | - |

3.2. Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve resorcinol (e.g., 11.0 g, 0.1 mol) in glacial acetic acid (e.g., 100 mL). Cool the flask in an ice bath with continuous stirring.

-

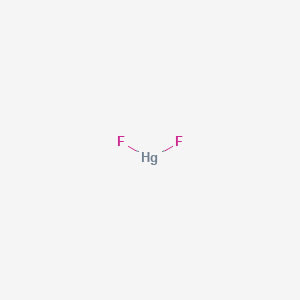

Bromine Addition: Prepare a solution of bromine (e.g., 32.0 g, 0.2 mol) in glacial acetic acid (e.g., 50 mL). Add this solution dropwise to the cooled resorcinol solution over a period of approximately 1-2 hours. Maintain the reaction temperature below 10 °C during the addition.

-

Reaction: After the complete addition of bromine, allow the reaction mixture to stir at room temperature for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Pour the reaction mixture into a beaker containing ice water (e.g., 500 mL). A precipitate of the crude product should form. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.

-

Alternatively, the product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Resorcinol (molar mass: 110.11 g/mol ) | 1.0 eq |

| Bromine (molar mass: 159.81 g/mol ) | 2.0-2.2 eq |

| Product | |

| This compound (molar mass: 267.91 g/mol ) | - |

| Yield | |

| Theoretical Yield | Calculated based on starting resorcinol |

| Actual Yield | Typically 70-85% |

| Physical Properties | |

| Appearance | Off-white to pale pink solid |

| Melting Point | 112-115 °C |

Characterization Data

| Technique | Expected Results |

| ¹H NMR (in DMSO-d₆) | δ ~9.9 (s, 2H, -OH), ~7.3 (s, 1H, Ar-H), ~6.6 (s, 1H, Ar-H) ppm |

| ¹³C NMR (in DMSO-d₆) | δ ~155, 133, 112, 110, 108, 105 ppm |

| FT-IR (KBr pellet) | ~3400-3200 cm⁻¹ (O-H stretch), ~1600, 1500 cm⁻¹ (C=C stretch), ~800-700 cm⁻¹ (C-Br stretch) |

| Mass Spectrometry (EI) | m/z 266, 268, 270 (M⁺, isotopic pattern for 2 Br) |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial Acetic Acid is corrosive. Avoid contact with skin and eyes.

-

The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The reaction should be performed in a fume hood.

-

Always add reagents slowly and control the reaction temperature to avoid uncontrolled exothermic reactions.

This technical guide provides a comprehensive overview for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

An In-depth Technical Guide to the Chemical Properties of 2,4-Dibromobenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2,4-Dibromobenzene-1,3-diol. Due to the limited availability of published experimental data for this specific compound, this document consolidates information from computational predictions and data on structurally related compounds to offer a predictive profile. All quantitative data is summarized for clarity, and where available, relevant experimental methodologies for similar compounds are detailed to guide future research.

Chemical Identity and Physical Properties

This compound, also known as 2,4-dibromoresorcinol, is a halogenated aromatic compound. Its core structure consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and two bromine atoms at positions 2 and 4.

Table 1: Chemical Identifiers and Computed Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4-Dibromoresorcinol, 1,3-Benzenediol, 2,4-dibromo- | [1] |

| CAS Number | 18011-67-1 | [1] |

| Molecular Formula | C₆H₄Br₂O₂ | [1][2] |

| Molecular Weight | 267.90 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=C(C(=C1O)Br)O)Br | [2] |

| InChI | InChI=1S/C6H4Br2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | [1][2] |

| InChIKey | NOBVPWXWXQOUSS-UHFFFAOYSA-N | [1][2] |

| Computed XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce. The following table summarizes available mass spectrometry data.

Table 2: Mass Spectrometry Data (GC-MS)

| m/z Value | Interpretation |

| 268 | [M]+ (with ⁷⁹Br and ⁸¹Br) |

| 266 | [M]+ (with two ⁷⁹Br) |

| 270 | [M]+ (with two ⁸¹Br) |

Source:[1]

Note: No experimental ¹H NMR, ¹³C NMR, or IR spectra for this compound were found in the reviewed literature. Researchers are advised to perform their own spectral analysis upon synthesis.

Experimental Protocols: Synthesis of a Related Compound

While a specific experimental protocol for the synthesis of this compound was not found, the following procedure for the synthesis of the structurally similar compound, 4-bromoresorcinol, is provided as a methodological reference. This procedure involves the bromination of a dihydroxybenzoic acid followed by decarboxylation.

Synthesis of 4-Bromoresorcinol from 2,4-Dihydroxybenzoic Acid [4]

Materials:

-

2,4-dihydroxybenzoic acid (β-resorcylic acid)

-

Glacial acetic acid

-

Bromine

-

Water

Procedure:

-

In a 1-liter flask equipped with a mechanical stirrer and a dropping funnel, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid with warming to 45°C.

-

Allow the solution to cool to 35°C.

-

Prepare a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid.

-

With vigorous stirring, add the bromine solution to the 2,4-dihydroxybenzoic acid solution through the dropping funnel over approximately one hour, maintaining the reaction temperature between 30-35°C.

-

After the addition is complete, pour the reaction mixture into 5 liters of water.

-

Cool the mixture to 0-5°C and allow it to stand for several hours to precipitate the 2,4-dihydroxy-5-bromobenzoic acid.

-

Collect the fine, white crystals by filtration.

-

Decarboxylation of the resulting 2,4-dihydroxy-5-bromobenzoic acid would then be required to yield 4-bromoresorcinol. The original procedure notes that 2,4-dihydroxy-3,5-dibromobenzoic acid, an impurity, is converted to the more soluble 2,4-dibromoresorcinol and removed during this process.[4]

Logical Workflow for Synthesis of a Brominated Resorcinol Derivative

Caption: A generalized workflow for the synthesis of brominated resorcinol derivatives.

Biological Activity and Potential Applications in Drug Development

Currently, there is no specific information in the reviewed literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound. However, the broader class of brominated phenols, particularly those isolated from marine sources, has been shown to exhibit a range of biological activities. The introduction of bromine into a molecular structure can influence its pharmacological properties.

Potential Areas for Future Investigation:

Given the structural similarity of this compound to other biologically active phenols and resorcinols, future research could explore its potential in the following areas:

-

Antimicrobial Activity: Many brominated phenols from marine algae have demonstrated antibacterial and antifungal properties.

-

Antioxidant Properties: The phenolic hydroxyl groups suggest potential for radical scavenging activity.

-

Enzyme Inhibition: Resorcinol derivatives have been investigated as inhibitors for various enzymes.

-

Flame Retardant Applications: Brominated aromatic compounds are known for their use as flame retardants.[5]

Signaling Pathway Analysis (Hypothetical)

Should future research reveal biological activity, for instance, as an enzyme inhibitor, a logical workflow for its characterization could be as follows:

Caption: A hypothetical workflow for the investigation of the biological activity of this compound.

Conclusion

This compound is a compound for which detailed experimental data is not widely available. This guide provides the most current and comprehensive information based on computational data and literature on related compounds. The provided synthetic methodology for a similar molecule and the hypothetical workflows for biological activity screening are intended to serve as a foundation for researchers and drug development professionals interested in exploring the potential of this and other brominated resorcinol derivatives. Further experimental investigation is necessary to fully characterize the chemical, physical, and biological properties of this compound.

References

- 1. 2,4-Dibromoresorcinol | C6H4Br2O2 | CID 235502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 6626-15-9 CAS MSDS (4-Bromoresorcinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Flame Retardants - Pharos [pharos.habitablefuture.org]

An In-depth Technical Guide to the Physical Properties of 4,6-Dibromobenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4,6-Dibromobenzene-1,3-diol, a halogenated aromatic compound of interest in various chemical research domains. Due to the limited availability of experimentally determined data for this specific molecule, this guide combines computed properties with general experimental methodologies and data from analogous compounds to offer a thorough understanding.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in research and development, influencing factors such as solubility, reaction kinetics, and bioavailability. The following table summarizes the available quantitative data for 4,6-Dibromobenzene-1,3-diol.

| Property | Value | Source | Notes |

| IUPAC Name | 4,6-dibromobenzene-1,3-diol | PubChem[1] | |

| Molecular Formula | C₆H₄Br₂O₂ | PubChem[1] | |

| Molecular Weight | 267.90 g/mol | PubChem[1] | Computed |

| Melting Point | No experimental data available | - | The analogous compound, 4,6-dichlorobenzene-1,3-diol, has a reported melting point of 115 °C. |

| Boiling Point | No experimental data available | - | - |

| Solubility | No experimental data available | - | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and chloroform.[2] |

| XLogP3 | 2.6 | PubChem[1] | Computed |

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to 4,6-Dibromobenzene-1,3-diol.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

A small, finely ground sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the solubility of a substance in a specific solvent.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

An excess amount of the solid is added to a known volume of the solvent in a flask.

-

The flask is sealed and placed in a constant temperature bath on a shaker or stirrer.

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, the solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.

-

The concentration of the solute in the clear supernatant is determined using a suitable analytical method. This concentration represents the solubility of the compound at that temperature.

Synthesis Workflow

4,6-Dibromobenzene-1,3-diol can be synthesized from resorcinol.[3] The following diagram illustrates a logical workflow for this chemical transformation.

References

Structural Analysis of 2,4-Dibromobenzene-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 2,4-dibromobenzene-1,3-diol, also known by its IUPAC name, 4,6-dibromobenzene-1,3-diol. This document consolidates key physicochemical, crystallographic, and spectroscopic data, alongside a detailed experimental protocol for its synthesis.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4,6-dibromobenzene-1,3-diol | PubChem[2] |

| Synonyms | This compound, 4,6-Dibromoresorcinol | ChemicalBook[4], PubChem[2] |

| CAS Number | 61524-51-4 | Sigma-Aldrich, PubChem[2] |

| Molecular Formula | C₆H₄Br₂O₂ | PubChem[2] |

| Molecular Weight | 267.90 g/mol | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich |

| Solubility | Expected to be soluble in polar organic solvents like alcohols and ethers, with low solubility in water, similar to other brominated phenols. | General knowledge |

Crystallographic Data

The crystal structure of 4,6-dibromobenzene-1,3-diol has been determined as a monohydrate. The compound crystallizes in the monoclinic system with the space group C2/c. The crystal structure is stabilized by O—H⋯O hydrogen bonds, forming R⁴₄(8) loops.

| Parameter | Value |

| Formula | C₆H₄Br₂O₂·H₂O |

| Molecular Weight | 285.93 |

| Crystal System | Monoclinic |

| Space Group | C 2/c |

| a | 26.146 (3) Å |

| b | 4.4189 (5) Å |

| c | 17.2594 (19) Å |

| β | 119.006 (2)° |

| V | 1744.0 (3) ų |

| Z | 8 |

Spectroscopic Analysis

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) data for 4,6-dibromobenzene-1,3-diol shows prominent peaks at m/z values of 270, 268, 266, 191, and 193897.[2] The cluster of peaks at 266, 268, and 270 is characteristic of a molecule containing two bromine atoms, representing the isotopic distribution of bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two singlets for the two non-equivalent aromatic protons and a broad singlet for the two hydroxyl protons. The chemical shifts of the aromatic protons would be influenced by the deshielding effect of the bromine atoms and the shielding effect of the hydroxyl groups.

-

¹³C NMR: The spectrum would display four signals for the aromatic carbons, with the carbon atoms attached to the bromine and hydroxyl groups showing distinct chemical shifts.

Infrared (IR) Spectroscopy

An experimental IR spectrum for 4,6-dibromobenzene-1,3-diol is not available in the searched literature. However, the spectrum is expected to exhibit characteristic absorption bands for:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹.

-

C-O stretching: A strong band around 1200 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocols

Synthesis of 4,6-Dibromobenzene-1,3-diol

The synthesis of 4,6-dibromobenzene-1,3-diol is typically achieved through the electrophilic bromination of resorcinol (benzene-1,3-diol).[1] The following is a representative experimental protocol adapted from a known procedure for the bromination of a related resorcinol derivative.

Materials:

-

Resorcinol

-

Bromine

-

Glacial Acetic Acid

-

Water

-

Dichloromethane or Diethyl Ether

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Dissolution of Resorcinol: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve resorcinol in glacial acetic acid.

-

Preparation of Bromine Solution: Separately, prepare a solution of bromine in glacial acetic acid.

-

Bromination Reaction: While stirring the resorcinol solution, add the bromine solution dropwise from the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary to maintain a moderate temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into water to precipitate the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or diethyl ether.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 4,6-dibromobenzene-1,3-diol.

Workflow Diagram:

References

In-depth Technical Guide: Physicochemical Properties of 2,4-Dibromobenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and relevant physicochemical properties of 2,4-Dibromobenzene-1,3-diol (also known as 2,4-dibromoresorcinol). Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also outlines a general experimental protocol for determining the solubility of this compound.

Core Compound Information

| Parameter | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 2,4-dibromoresorcinol | PubChem |

| Molecular Formula | C₆H₄Br₂O₂ | PubChem |

| Molecular Weight | 267.90 g/mol | PubChem |

| CAS Number | 18011-67-1 | PubChem |

Solubility Data

One source notes that 2,4-dibromoresorcinol is "very soluble" as a product of the conversion of 2,4-dihydroxy-3,5-dibromobenzoic acid.[1] However, this description is not quantified.

For context, related compounds such as 2,4-dibromophenol are reported to be soluble in water, ethanol, ether, and benzene, and slightly soluble in carbon tetrachloride.[2] The isomers of dibromobenzene are generally soluble in organic solvents and practically insoluble in water.[3] These trends suggest that this compound, with its two hydroxyl groups, is likely to exhibit some solubility in polar organic solvents and potentially limited solubility in water, influenced by hydrogen bonding capabilities.

Table 1: Summary of Qualitative Solubility Information

| Solvent | Qualitative Solubility | Notes |

| Water | Likely to have limited solubility | Based on general principles for substituted phenols. |

| Polar Organic Solvents (e.g., Ethanol, Methanol, Acetone) | Expected to be soluble | The hydroxyl groups should facilitate interaction with polar solvents. |

| Non-polar Organic Solvents (e.g., Chloroform, Benzene) | Expected to have some solubility | The dibrominated benzene ring contributes non-polar character.[1] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound, based on standard laboratory practices for organic compounds.

Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solutions using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to 2,4-Dibromobenzene-1,3-diol: From Discovery to Potential Applications

This technical guide provides a comprehensive overview of 2,4-Dibromobenzene-1,3-diol, a halogenated phenol of interest to researchers, scientists, and professionals in drug development. This document covers the historical context of its discovery, its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and explores its potential applications in the pharmaceutical industry.

Discovery and History

The precise date of the first synthesis of this compound is not explicitly documented in a singular "discovery" paper. Its origins are rooted in the broader history of the chemical investigation of resorcinol (benzene-1,3-diol) and its derivatives, which dates back to the 19th and early 20th centuries. Early organic chemists extensively studied the electrophilic substitution reactions of phenols, with bromination being a key area of exploration.

The synthesis of brominated resorcinols was likely achieved through direct bromination of resorcinol or its derivatives. A notable and plausible early method for the preparation of related brominated phenols involves the bromination of a substituted resorcinol derivative, followed by a subsequent chemical transformation. For instance, the synthesis of 4-bromoresorcinol has been achieved by the bromination of 2,4-dihydroxybenzoic acid, followed by decarboxylation.[1] This type of synthetic strategy was common in early organic chemistry for controlling the regioselectivity of bromination on activated aromatic rings. While the specific first synthesis of the 2,4-dibromo isomer is not well-documented, it can be inferred that it was likely first prepared through similar established methods of the time, representing a fundamental example of the reactivity of resorcinol.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature. Its key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄Br₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 267.90 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 18011-67-1 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in organic solvents |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| Mass Spectrometry (GC-MS) | m/z values: 270, 268, 266, 109 | --INVALID-LINK-- |

| ¹H NMR Spectroscopy | Data not readily available in searched literature. | |

| ¹³C NMR Spectroscopy | Data not readily available in searched literature. | |

| Infrared (IR) Spectroscopy | Data not readily available in searched literature. |

Experimental Protocols

Synthesis of this compound via Bromination of Resorcinol

A plausible laboratory-scale synthesis of this compound can be adapted from established methods for the bromination of phenols. The following protocol describes a general procedure.

Materials:

-

Resorcinol (1,3-dihydroxybenzene)

-

Bromine (Br₂)

-

A suitable solvent (e.g., glacial acetic acid, carbon tetrachloride, or dichloromethane)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolution: Dissolve a known amount of resorcinol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Bromination: Slowly add a stoichiometric amount (2 equivalents) of bromine, dissolved in the same solvent, to the resorcinol solution via the dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture below 5 °C.

-

Reaction Monitoring: After the addition of bromine is complete, allow the reaction to stir at a low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any acidic byproducts.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Caption: A generalized workflow for the synthesis of this compound.

Characterization Methods

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the compound by analyzing the chemical shifts, coupling constants, and integration of the signals.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and carbon-bromine (C-Br) bonds.

-

Melting Point Analysis: The melting point of the purified solid can be determined and compared with literature values (if available) as an indicator of purity.

Applications in Drug Development

While specific studies on the biological activity of this compound are limited in the currently available literature, the broader class of brominated phenols has garnered significant interest in drug discovery due to their diverse biological activities. Many marine organisms are a rich source of brominated phenols, which have been shown to possess antioxidant, antimicrobial, and enzyme-inhibiting properties.

Given the structural similarities to other biologically active bromophenols, it is plausible that this compound could exhibit interesting pharmacological properties. A potential area of investigation is its activity as an enzyme inhibitor. For example, various brominated phenols have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway and a therapeutic target for type 2 diabetes and obesity.

Hypothetical Signaling Pathway Inhibition

Based on the known activity of other bromophenols, a hypothetical mechanism of action for this compound could involve the inhibition of a key signaling enzyme, such as a protein tyrosine phosphatase (PTP). The diagram below illustrates a simplified, hypothetical signaling pathway where this compound could act as an inhibitor.

Caption: Hypothetical inhibition of a protein tyrosine phosphatase by this compound.

Conclusion and Future Directions

This compound is a classic example of a halogenated phenol whose specific discovery is intertwined with the foundational development of organic chemistry. While detailed historical records of its initial synthesis are scarce, its preparation falls within the well-established methodologies of electrophilic aromatic substitution. The physicochemical and spectroscopic data available provide a basis for its identification and characterization.

The most significant gap in the current knowledge of this compound lies in the exploration of its biological activities. Given the precedent set by other brominated phenols, future research should focus on screening this compound for a range of pharmacological activities, including enzyme inhibition, antimicrobial, and antioxidant properties. Such studies would not only expand our understanding of this specific molecule but also contribute to the broader field of drug discovery from simple, synthetically accessible halogenated compounds. Further investigation into its potential therapeutic applications is warranted.

References

An In-depth Technical Guide to 2,4-Dibromobenzene-1,3-diol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2,4-Dibromobenzene-1,3-diol, a halogenated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound, also known as 4,6-Dibromoresorcinol, is a disubstituted benzene derivative. The structural arrangement of the bromine and hydroxyl groups on the benzene ring dictates its chemical reactivity and physical properties.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂O₂ | PubChem[1] |

| Molecular Weight | 267.90 g/mol | PubChem[1] |

| Monoisotopic Mass | 265.85780 Da | PubChem[1] |

| CAS Number | 61524-51-4 | PubChem[1] |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and analysis of dibrominated benzene derivatives, which can be adapted for this compound.

Synthesis Protocol: Electrophilic Bromination of Resorcinol

This protocol outlines a general method for the bromination of a phenol, which can be adapted for the synthesis of this compound from resorcinol (benzene-1,3-diol).

Materials:

-

Resorcinol

-

Molecular Bromine (Br₂)

-

A suitable solvent (e.g., carbon tetrachloride, acetic acid)

-

Sodium thiosulfate solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Deionized water

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolution: Dissolve a known quantity of resorcinol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out in a well-ventilated fume hood.

-

Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of molecular bromine (typically 2 equivalents for dibromination) dissolved in the same solvent to the resorcinol solution via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with deionized water and then with a brine solution.

-

Drying and Evaporation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Analytical Protocol: Spectroscopic Analysis

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic shifts for the aromatic protons. The number of signals, their splitting patterns (multiplicity), and integration values will confirm the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon atoms in the molecule, confirming the presence of the dibrominated resorcinol structure.

2. Mass Spectrometry (MS):

-

Mass spectrometry will determine the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 peak pattern, confirming the presence of two bromine atoms.

3. Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify the functional groups present. Characteristic peaks for the O-H stretching of the hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹) and C-Br stretching (in the fingerprint region) would be expected.

Workflow and Pathway Diagrams

The following diagrams illustrate the conceptual workflows for the synthesis and analysis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

References

A Technical Guide to the Theoretical Study of 2,4-Dibromobenzene-1,3-diol

Disclaimer: As of late 2025, dedicated theoretical and computational studies specifically focused on 2,4-Dibromobenzene-1,3-diol are not available in the published scientific literature. This guide provides a summary of available computed data for the molecule, relevant experimental data from a closely related compound, and a proposed workflow for a comprehensive theoretical investigation based on methodologies applied to similar brominated aromatic compounds.

Introduction to this compound

This compound, also known as 4,6-Dibromobenzene-1,3-diol, is a halogenated aromatic compound. Bromoarenes are significant precursors in organic synthesis, often utilized in cross-coupling reactions to create more complex molecules for natural product synthesis and bioactive materials. A thorough theoretical understanding of the structural and electronic properties of this compound is essential for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science.

Computed Properties of this compound

While in-depth theoretical studies are lacking, basic molecular properties have been computed and are available in public databases.

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂O₂ | PubChem[1] |

| IUPAC Name | 4,6-dibromobenzene-1,3-diol | PubChem[1] |

| Molecular Weight | 267.90 g/mol | PubChem[1] |

| Exact Mass | 267.85576 Da | PubChem[1] |

| Monoisotopic Mass | 265.85780 Da | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| InChI Key | GYBSXVSGJLAHDV-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=C(C(=CC(=C1O)Br)Br)O | PubChem[1] |

Experimental Data from a Structurally Related Compound: 2,4-Dibromo-6-tert-butylbenzene-1,3-diol

To provide context for potential theoretical studies, experimental data from the crystallographic analysis of a closely related compound, 2,4-Dibromo-6-tert-butylbenzene-1,3-diol, is presented below. These experimental values can serve as a benchmark for validating computational methods.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂Br₂O₂ |

| Formula Weight | 324.02 g/mol |

| Crystal System | Tetragonal |

| Space Group | P4b2 |

| a (Å) | 11.618 (3) |

| c (Å) | 17.761 (4) |

| V (ų) | 2397.4 (9) |

| Z | 8 |

| Temperature (K) | 290 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.795 Mg m⁻³ |

| Absorption Coeff. (μ) | 6.74 mm⁻¹ |

| Final R indices [I > 2σ(I)] | R1 = 0.049 |

| R indices (all data) | wR2 = 0.059 |

Data sourced from the crystallographic study of 2,4-Dibromo-6-tert-butylbenzene-1,3-diol.[2]

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1—H1···O1ⁱ | 0.82 | 2.67 | 3.246 (13) | 129 |

| O2—H2···O2ⁱⁱ | 0.82 | 2.36 | 2.979 (9) | 133 |

Symmetry codes: (i) y, x, -z+1; (ii) -x+1, -y+1, z. Data from the study of 2,4-Dibromo-6-tert-butylbenzene-1,3-diol.[2]

Experimental Protocol: Synthesis of 2,4-Dibromo-6-tert-butylbenzene-1,3-diol

The following protocol details the synthesis and crystallization of the related compound, providing a methodological basis for obtaining this compound for experimental validation of theoretical results.

A mixture of 4,6-di-tert-butylbenzene-1,3-diol (111 mg, 0.5 mmol), p-toluenesulfonic acid monohydrate (285 mg, 1.5 mmol), and N-bromosuccinimide in acetonitrile (2 ml) was heated to reflux for 3 hours.[2] Subsequently, the solvent was removed under reduced pressure. The resulting residue was purified by preparative thin-layer chromatography (TLC) on silica gel plates, using a petroleum ether/EtOAc (4:1) mixture as the eluent, which yielded the product as a white solid (282 mg, 87% yield).[2] Colorless single crystals suitable for X-ray analysis were obtained through the slow evaporation of an acetonitrile solution.[2]

Proposed Workflow for Theoretical Studies of this compound

The following workflow is proposed for a comprehensive theoretical investigation of this compound, drawing upon standard computational chemistry methodologies observed in studies of similar halogenated benzene derivatives.[3][4][5]

References

- 1. 4,6-Dibromobenzene-1,3-diol | C6H4Br2O2 | CID 254139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dibromo-6-tert-butylbenzene-1,3-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantum chemical studies on structure of 1-3-dibromo-5-chlorobenzene. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. A complete computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene – A frequently used benzene derivative [ouci.dntb.gov.ua]

An In-depth Technical Guide to 2,4-Dibromobenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2,4-Dibromobenzene-1,3-diol, also known as 2,4-dibromoresorcinol. The document covers its chemical and physical properties, synthesis methodologies, and known biological activities, with a focus on its potential applications in drug development.

Chemical and Physical Properties

This compound is a halogenated derivative of resorcinol. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₄Br₂O₂ |

| Molecular Weight | 267.90 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2,4-Dibromoresorcinol |

| CAS Number | 18011-67-1 |

Source: PubChem CID 235502[1]

Reference Spectroscopic Data for 1,3-Dibromobenzene:

| ¹H NMR (CDCl₃, 89.56 MHz) | ¹³C NMR |

| δ 7.658, 7.410, 7.094 ppm | Data for 1,3-dibromobenzene available in public databases can be used for comparison of the aromatic region. |

Note: Specific spectral data for this compound is not available in the cited literature. The data for 1,3-dibromobenzene is provided for reference purposes only.[2][3][4][5][6][7]

Synthesis of this compound

A detailed, specific protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a common method for the synthesis of brominated resorcinols involves the direct bromination of resorcinol or its derivatives. A well-documented procedure for the synthesis of the related compound, 4-bromoresorcinol, provides a strong basis for a potential synthetic route. This method involves the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation. It is plausible that adjusting the stoichiometry of bromine in this reaction could lead to the formation of 2,4-dibromoresorcinol.[8]

The general workflow for the synthesis of brominated resorcinols can be visualized as follows:

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 4-Bromoresorcinol (Analogous Procedure)

This protocol, adapted from a literature procedure for 4-bromoresorcinol, can serve as a starting point for the synthesis of 2,4-dibromoresorcinol, likely by using two equivalents of bromine.[8]

Materials:

-

2,4-Dihydroxybenzoic acid

-

Glacial acetic acid

-

Bromine

-

Water

-

Ether

Procedure:

-

Dissolve 2,4-dihydroxybenzoic acid in glacial acetic acid with warming.

-

Cool the solution and add a solution of bromine in glacial acetic acid dropwise with stirring.

-

Pour the reaction mixture into water to precipitate the brominated benzoic acid derivative.

-

Collect the precipitate by filtration and purify by recrystallization from boiling water.

-

Reflux the purified brominated benzoic acid in water to effect decarboxylation.

-

Extract the resulting 4-bromoresorcinol with ether.

-

Evaporate the ether to obtain the product.

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an organic solvent mixture.[9][10][11][12] Column chromatography may also be employed for further purification.

Biological Activities and Potential in Drug Development

While specific quantitative bioactivity data for this compound is limited in the current literature, the broader class of brominated phenols and resorcinols has demonstrated a wide range of biological activities, suggesting potential therapeutic applications.

Antimicrobial Activity

Brominated resorcinols have shown promise as antimicrobial agents. For instance, dimers of brominated resorcinols have displayed potent antibacterial and antifungal activities.[13][14] One study reported that 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) exhibited significant antibacterial activity and also inhibited isocitrate lyase in Candida albicans, an important enzyme in the glyoxylate cycle of some pathogens.[13] This suggests that the 2,4-dibromoresorcinol monomer could also possess antimicrobial properties. The mechanism of action for phenolic compounds like resorcinol often involves the disruption of microbial cell walls and the denaturation of proteins.[15]

The general mechanism of antimicrobial action for phenolic compounds can be illustrated as follows:

Caption: Postulated antimicrobial mechanism of action for phenolic compounds.

Anticancer Activity

Numerous marine-derived bromophenols have been investigated for their anticancer properties.[16] These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.[17][18][19][20] For example, some brominated derivatives have exhibited significant cytotoxicity against breast, lung, colorectal, and prostate adenocarcinoma cell lines.[21] The anticancer activity of these compounds is often attributed to their ability to induce oxidative stress within cancer cells.

A potential signaling pathway that could be modulated by phenolic compounds in cancer cells is the MAPK/NF-κB pathway, which is often dysregulated in cancer and inflammation.

Caption: Hypothetical modulation of the MAPK/NF-κB signaling pathway by this compound.

Enzyme Inhibition

Resorcinol and its derivatives are known to interact with various enzymes. For instance, resorcinol itself can inhibit thyroid peroxidases.[22] Furthermore, brominated resorcinol dimers have been shown to inhibit isocitrate lyase.[13] This suggests that this compound could be an inhibitor of various enzymes, a property that is highly relevant in drug development.[6][7][23][24]

The table below summarizes the potential biological activities of this compound based on studies of related compounds.

| Biological Activity | Target/Mechanism | Potential Application | Reference Compounds |

| Antimicrobial | Disruption of cell membrane, protein denaturation, enzyme inhibition (e.g., isocitrate lyase) | Antibacterial and antifungal agents | Brominated resorcinol dimers[13][14] |

| Anticancer | Induction of apoptosis, inhibition of proliferation, modulation of signaling pathways (e.g., MAPK/NF-κB) | Chemotherapeutic or chemopreventive agents | Marine-derived bromophenols[16][17][21] |

| Enzyme Inhibition | Inhibition of various enzymes (e.g., peroxidases, isocitrate lyase) | Therapeutic agents for various diseases | Resorcinol, brominated resorcinol dimers[13][22] |

Conclusion

This compound is a halogenated phenolic compound with potential for further investigation in the field of drug development. While specific data on its synthesis, spectral properties, and biological activity are not extensively documented, the available literature on related brominated resorcinols and phenols provides a strong foundation for future research. The synthesis is likely achievable through direct bromination of resorcinol or its derivatives. The compound is expected to exhibit antimicrobial and anticancer activities, possibly through mechanisms involving membrane disruption, protein denaturation, and modulation of key cellular signaling pathways. Further studies are warranted to fully characterize this compound and elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial Activity of 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2-Dibromobenzene(583-53-9) 1H NMR [m.chemicalbook.com]

- 6. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]

- 10. Partial purification and characterization of 2, 4-diacetylphloroglucinol producing Pseudomonas fluorescens VSMKU3054 against bacterial wilt disease of tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and Characterization of Brochocin A and Brochocin B(10-43), a Functional Fragment Generated by Heterologous Expression in Carnobacterium piscicola - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. phcogres.com [phcogres.com]

- 21. farmaciajournal.com [farmaciajournal.com]

- 22. rsc.org [rsc.org]

- 23. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,4-Dibromobenzene-1,3-diol in Synthetic Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential reaction mechanisms involving 2,4-Dibromobenzene-1,3-diol (also known as 2,4-dibromoresorcinol) and its applications as a versatile building block in organic synthesis and drug discovery. The protocols provided are representative methodologies for key transformations.

Overview of Reactivity

This compound is a poly-substituted aromatic compound featuring two hydroxyl groups and two bromine atoms. This unique substitution pattern offers multiple reactive sites for a variety of chemical transformations. The electron-donating hydroxyl groups activate the aromatic ring towards electrophilic substitution, while the bromine atoms serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions. The phenolic hydroxyl groups can also participate in nucleophilic reactions, such as ether synthesis.

This combination of reactive sites makes this compound a valuable precursor for the synthesis of complex molecules, including heterocyclic compounds, biaryls, and poly-substituted aromatic ethers, many of which are scaffolds of interest in medicinal chemistry. Brominated phenols, in general, have been identified in marine natural products and exhibit a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties.[1]

Key Reaction Mechanisms and Protocols

Bromoarenes are important precursors for the synthesis of a wide variety of target compounds through cross-coupling reactions. This compound can undergo sequential or double cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. The regioselectivity of these reactions can often be controlled by carefully selecting the reaction conditions.

2.1.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.

Experimental Protocol: Representative Mon-Arylation via Suzuki-Miyaura Coupling

| Parameter | Value |

| Reactants | This compound (1.0 equiv), Arylboronic acid (1.1 equiv) |

| Catalyst | Pd(PPh₃)₄ (0.05 equiv) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | Toluene/Ethanol/Water (4:1:1 mixture) |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% |

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent mixture and the palladium catalyst.

-

Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

2.1.2 Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction is a powerful tool for the synthesis of complex olefinic structures.

Experimental Protocol: Representative Heck Coupling

| Parameter | Value |

| Reactants | This compound (1.0 equiv), Alkene (1.5 equiv) |

| Catalyst | Pd(OAc)₂ (0.05 equiv) |

| Ligand | P(o-tolyl)₃ (0.1 equiv) |

| Base | Et₃N (2.0 equiv) |

| Solvent | DMF or Acetonitrile |

| Temperature | 100-120 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 60-85% |

Procedure:

-

In a sealed tube, combine this compound, the palladium catalyst, and the phosphine ligand.

-

Evacuate and backfill the tube with an inert gas.

-

Add the degassed solvent, the alkene, and the base.

-

Seal the tube and heat the reaction mixture to the specified temperature with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Extract with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

2.1.3 Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of aryl alkynes.

Experimental Protocol: Representative Sonogashira Coupling

| Parameter | Value |

| Reactants | This compound (1.0 equiv), Terminal Alkyne (1.2 equiv) |

| Catalyst | Pd(PPh₃)₂Cl₂ (0.03 equiv) |

| Co-catalyst | CuI (0.05 equiv) |

| Base | Et₃N or Diisopropylamine |

| Solvent | THF or DMF |

| Temperature | Room Temperature to 60 °C |

| Reaction Time | 4-12 hours |

| Typical Yield | 75-95% |

Procedure:

-

To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

-

Evacuate and backfill with an inert gas.

-

Add the degassed solvent and the amine base.

-

Add the terminal alkyne dropwise with stirring.

-

Stir the reaction at the appropriate temperature until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify by column chromatography.

The phenolic hydroxyl groups of this compound can be alkylated via the Williamson ether synthesis to produce di-ethers. This reaction proceeds via an SN2 mechanism.

Experimental Protocol: Representative Di-alkylation via Williamson Ether Synthesis

| Parameter | Value |

| Reactants | This compound (1.0 equiv), Alkyl halide (2.2 equiv) |

| Base | K₂CO₃ or NaH (2.2 equiv) |

| Solvent | Acetone or DMF |

| Temperature | Room Temperature to 60 °C |

| Reaction Time | 6-18 hours |

| Typical Yield | 80-95% |

Procedure:

-

In a round-bottom flask, dissolve this compound in the solvent.

-

Add the base and stir the mixture for 30 minutes at room temperature.

-

Add the alkyl halide dropwise to the suspension.

-

Heat the reaction mixture if necessary and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction and pour it into cold water.

-

Extract the product with an organic solvent.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude product.

-

Purify by recrystallization or column chromatography.

DOT Diagram: Williamson Ether Synthesis Mechanism

References

Application Notes and Protocols for the Derivatization of 2,4-Dibromobenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 2,4-Dibromobenzene-1,3-diol. This compound serves as a versatile scaffold for the synthesis of a variety of more complex molecules with potential applications in medicinal chemistry and materials science. The two primary sites for derivatization are the hydroxyl groups, which can undergo O-alkylation, and the bromine atoms, which are amenable to palladium-catalyzed cross-coupling reactions.

Introduction to Derivatization Strategies

This compound offers multiple reaction centers for structural modification. The phenolic hydroxyl groups can be readily converted to ethers, esters, or other functional groups. The carbon-bromine bonds provide handles for the introduction of new carbon-carbon or carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. This document focuses on two high-utility derivatization methods:

-

Williamson Ether Synthesis for the O-alkylation of the hydroxyl groups. This reaction allows for the introduction of a wide range of alkyl or aryl side chains, which can be used to modulate the solubility, lipophilicity, and biological activity of the resulting compounds.

-

Suzuki-Miyaura Cross-Coupling for the formation of new C-C bonds at the bromine-substituted positions. This powerful reaction enables the synthesis of biaryl and related structures, which are common motifs in pharmacologically active molecules.

Data Presentation

The following tables summarize representative quantitative data for the derivatization reactions of this compound. Please note that these are generalized examples, and actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: O-Alkylation of this compound via Williamson Ether Synthesis

| Entry | Alkylating Agent (R-X) | Product | Typical Yield (%) |

| 1 | Methyl Iodide (CH₃I) | 2,4-Dibromo-1,3-dimethoxybenzene | 85-95 |

| 2 | Ethyl Bromide (CH₃CH₂Br) | 2,4-Dibromo-1,3-diethoxybenzene | 80-90 |

| 3 | Benzyl Bromide (C₆H₅CH₂Br) | 1,3-Bis(benzyloxy)-2,4-dibromobenzene | 75-85 |

| 4 | Propargyl Bromide (HC≡CCH₂Br) | 1,3-Bis(prop-2-yn-1-yloxy)-2,4-dibromobenzene | 70-80 |

Table 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

| Entry | Boronic Acid (R-B(OH)₂) | Product | Typical Yield (%) |

| 1 | Phenylboronic Acid | 2,4-Diphenylbenzene-1,3-diol | 70-85 |

| 2 | 4-Methoxyphenylboronic Acid | 2,4-Bis(4-methoxyphenyl)benzene-1,3-diol | 65-80 |

| 3 | Thiophene-2-boronic Acid | 2,4-Di(thiophen-2-yl)benzene-1,3-diol | 60-75 |

| 4 | Vinylboronic acid pinacol ester | 2,4-Divinylbenzene-1,3-diol | 55-70 |

Experimental Protocols

Protocol 1: General Procedure for the Williamson Ether Synthesis of this compound Derivatives

This protocol describes a general method for the O-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF or acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Alternatively, potassium carbonate (3.0 eq) can be used as a milder base.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (2.2-2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated derivative.

Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with a boronic acid.

Materials:

-

This compound

-

Aryl- or vinylboronic acid (2.2-2.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the boronic acid (2.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

The following diagrams illustrate the logical workflow of the described derivatization protocols.

Caption: Workflow for Williamson Ether Synthesis.

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Caption: Derivatization pathways of this compound.

Application Notes and Protocols for the Catalytic Applications of 2,4-Dibromobenzene-1,3-diol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential catalytic applications of derivatives of 2,4-dibromobenzene-1,3-diol. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its functional groups—two bromine atoms and two hydroxyl groups on a resorcinol framework—offer a versatile platform for the design of novel ligands and catalysts. This document outlines synthetic strategies for catalyst development and provides detailed protocols for their potential use in key organic transformations, based on well-established principles and analogous systems.

Introduction: The Potential of this compound as a Catalyst Scaffold

This compound is a readily available aromatic compound possessing four key functionalization points. The two bromine atoms are susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of coordinating moieties. The two hydroxyl groups can be derivatized to form phosphite, phosphinite, or ether-based ligands. This tetra-functional nature enables the synthesis of a diverse range of ligand architectures, including bidentate, tridentate (pincer), and macrocyclic systems.

Bromoarenes are established as crucial precursors for creating a wide array of target compounds through functionalization via cross-coupling reactions.[1] They have served as pivotal intermediates in the synthesis of numerous natural products and bioactive materials.[1] The strategic derivatization of the this compound core can lead to catalysts for reactions such as:

-

Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds.

-

Buchwald-Hartwig Amination: For the synthesis of arylamines.

-

Heck and Sonogashira Couplings: For C-C bond formation with alkenes and alkynes, respectively.

-

Hydroformylation: Where resorcinol-based macrocyclic ligands have shown promise.[2]

The following sections detail the synthesis of potential ligands and catalysts from this compound and provide protocols for their application in catalysis.

Synthesis of Potential Ligands from this compound

The dual functionality of this compound allows for two primary strategies for ligand synthesis: derivatization of the hydroxyl groups or substitution of the bromine atoms.

The hydroxyl groups of the resorcinol core can be reacted with chlorophosphines to generate diphosphite or diphosphinite ligands. These are particularly useful in asymmetric catalysis.

Protocol 1: Synthesis of a Chiral Diphosphite Ligand

-

Materials: this compound, (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)-derived chlorophosphine, triethylamine, anhydrous toluene.

-

Procedure: a. To a solution of this compound (1.0 mmol) in anhydrous toluene (20 mL) under an inert atmosphere (argon or nitrogen), add triethylamine (2.5 mmol). b. Cool the mixture to 0 °C and add a solution of the chiral chlorophosphine (2.1 mmol) in anhydrous toluene (10 mL) dropwise over 30 minutes. c. Allow the reaction to warm to room temperature and stir for 12 hours. d. Filter the mixture to remove triethylamine hydrochloride salt. e. Remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel.

The two bromine atoms can be sequentially substituted to introduce coordinating side arms, leading to the formation of pincer-type ligands. The difference in reactivity between various leaving groups can be exploited for sequential cross-coupling.[3]

Protocol 2: Synthesis of a [P-O-P] Pincer Ligand Precursor

-

Materials: this compound, diphenylphosphine, Pd(OAc)₂, a suitable phosphine ligand (e.g., XPhos), NaOt-Bu, anhydrous dioxane.

-

Procedure: a. In a glovebox, combine this compound (1.0 mmol), diphenylphosphine (2.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOt-Bu (2.5 mmol) in a reaction vessel. b. Add anhydrous dioxane (15 mL) and seal the vessel. c. Heat the reaction mixture at 100 °C for 24 hours. d. Cool the reaction to room temperature and quench with water. e. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure. f. Purify the resulting ligand precursor by column chromatography.

Catalytic Applications and Experimental Protocols

The ligands derived from this compound are expected to be effective in a range of palladium-catalyzed cross-coupling reactions. Below are representative protocols.

This reaction is fundamental for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Catalyst System: A pre-catalyst system can be formed in situ by mixing the synthesized ligand (e.g., from Protocol 1 or 2) with a palladium source like Pd₂(dba)₃.

-